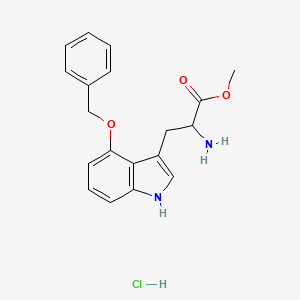

Methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate;hydrochloride, also known as MAP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of the naturally occurring hallucinogen, mescaline, and has been shown to have similar effects on the brain.

Scientific Research Applications

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, closely related to Methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate hydrochloride, have demonstrated significant efficiency in inhibiting the corrosion of stainless steel in acidic environments. Experimental and theoretical studies reveal that these compounds adhere to the steel surface, forming a protective layer that significantly reduces corrosion rates in hydrochloric acid solutions. The adsorption of these molecules follows Langmuir's adsorption isotherm, indicating a strong and systematic interaction with the metal surface. These findings suggest potential applications in enhancing the durability and lifespan of metal structures and components in various industrial settings (Vikneshvaran & Velmathi, 2017).

Cardiovascular Pharmacology

Novel esters and alcohol analogs of the 5-HT1A receptor ligand, indorenate, which share structural similarities with Methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate hydrochloride, have been evaluated for their cardiovascular pharmacological profiles. These studies have demonstrated the potential for these compounds to influence blood pressure and vascular tone, suggesting a role in the development of new therapeutic agents for managing hypertension and other cardiovascular conditions (Pérez-Alvarez et al., 1999).

Synthetic Chemistry

The versatility of Methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate hydrochloride and its derivatives in synthetic chemistry is evident in their use as intermediates in the synthesis of complex heterocyclic compounds. These materials serve as key building blocks in creating a wide array of heterocyclic substances with potential applications in pharmaceuticals and materials science. Their ability to react with various nucleophilic and electrophilic reagents opens up pathways for the synthesis of novel compounds with diverse biological and chemical properties (Behbehani et al., 2011).

properties

IUPAC Name |

methyl 2-amino-3-(4-phenylmethoxy-1H-indol-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3.ClH/c1-23-19(22)15(20)10-14-11-21-16-8-5-9-17(18(14)16)24-12-13-6-3-2-4-7-13;/h2-9,11,15,21H,10,12,20H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVQVCYVLSBPEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2755736.png)

![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)